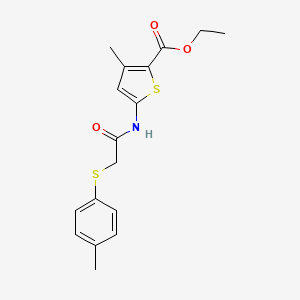

Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate

Description

Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate is a thiophene-based derivative with a complex substitution pattern. The molecule features a thiophene ring substituted at position 2 with an ethyl carboxylate group, at position 3 with a methyl group, and at position 5 with a 2-(p-tolylthio)acetamido moiety.

Propriétés

IUPAC Name |

ethyl 3-methyl-5-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c1-4-21-17(20)16-12(3)9-15(23-16)18-14(19)10-22-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOYICUWAUCRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)CSC2=CC=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate amines and esters under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The aromatic thiophene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives.

Applications De Recherche Scientifique

Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and advanced organic compounds.

Biology: The compound is used in the study of biological processes and interactions, particularly those involving sulfur-containing heterocycles.

Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.

Industry: The compound’s unique chemical properties make it valuable in the development of new materials and technologies, including organic semiconductors and light-emitting diodes.

Mécanisme D'action

The mechanism of action of Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the hypothetical properties of Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate, comparisons are drawn to structurally analogous thiophene derivatives described in the literature.

Table 1: Structural and Physical Comparison of Thiophene Derivatives

Key Observations :

The p-tolylthio group in the target compound introduces a sulfur atom and a hydrophobic tolyl moiety, which could influence binding affinity in biological systems compared to the hydroxyl or acetoxy groups in the analogs .

Spectroscopic Differences :

- The reference compounds exhibit strong ester carbonyl stretches (~1720 cm⁻¹ in IR) and aromatic proton signals (δ 7.25–7.45 in NMR) . The target compound would likely show additional peaks for the acetamido N–H stretch (~3300 cm⁻¹) and thioether C–S vibrations (~700 cm⁻¹).

Synthetic Challenges :

- The target compound’s 2-(p-tolylthio)acetamido group may require multi-step synthesis, involving thioether formation and amide coupling, whereas the triacetoxy analog was synthesized via direct acetylation of hydroxyl groups .

Activité Biologique

Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 305.43 g/mol

- Functional Groups : Thiophene ring, acetamido group, and p-tolylthio moiety.

The presence of these functional groups suggests potential interactions with biological systems, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 1.49 to 5.95 µM against various Gram-positive bacteria .

- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Antitumor Activity

Research has also explored the antitumor potential of related thiophene derivatives:

- Cell Lines Tested : this compound has been evaluated against several cancer cell lines, including HL60 (human promyelocytic leukemia) and MCF7 (human breast cancer).

- Findings : Compounds similar to this compound have demonstrated IC50 values indicating effective inhibition of cell proliferation in these lines .

Immunomodulatory Effects

The compound's potential immunomodulatory effects are noteworthy:

- Macrophage Activation : Studies on related compounds suggest that they may induce alternatively activated macrophages (M2 profile), enhancing anti-inflammatory responses through pathways involving PPARγ .

Case Study Overview

A case study focused on the synthesis and biological evaluation of thiophene derivatives, including this compound, revealed promising results in both antimicrobial and antitumor activities. The study involved:

- Synthesis Method : The compound was synthesized through a series of reactions involving thiophene derivatives and acetamido groups.

- Biological Testing : The synthesized compound was tested for its efficacy against selected bacteria and cancer cell lines, showing significant activity.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.